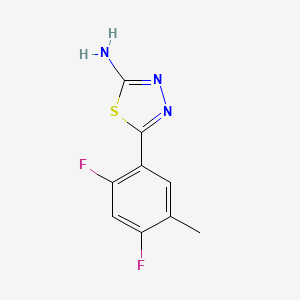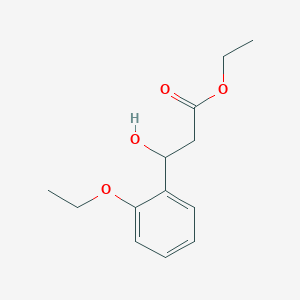
8-Bromo-4-iodoisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-iodoisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. The presence of bromine and iodine atoms in the 8th and 4th positions, respectively, makes this compound particularly interesting for various chemical applications, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-iodoisoquinoline typically involves halogenation reactions. One common method is the bromination of isoquinoline followed by iodination. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The iodination step can be carried out using iodine and a suitable oxidizing agent like potassium iodate.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-4-iodoisoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Oxidation: Potassium permanganate or chromium trioxide can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the isoquinoline ring.
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-iodoisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into isoquinoline derivatives has shown potential for developing new drugs, particularly in the fields of oncology and neurology.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-iodoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Bromoisoquinoline: Lacks the iodine atom, making it less versatile in certain chemical reactions.
8-Iodoisoquinoline: Lacks the bromine atom, which can affect its reactivity and applications.
4,8-Dibromoisoquinoline: Contains two bromine atoms instead of a bromine and an iodine atom, leading to different chemical properties.
Uniqueness: 8-Bromo-4-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which allows for a wider range of chemical modifications and applications. This dual halogenation can enhance its reactivity and make it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C9H5BrIN |
|---|---|
Molekulargewicht |
333.95 g/mol |
IUPAC-Name |
8-bromo-4-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H |
InChI-Schlüssel |
NTKQWIVEEFNVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NC=C2C(=C1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
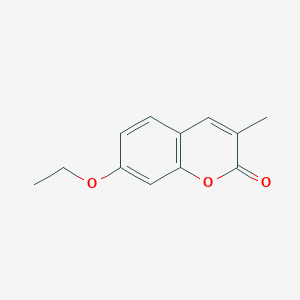
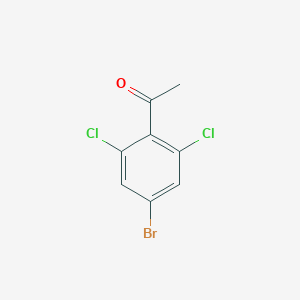
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
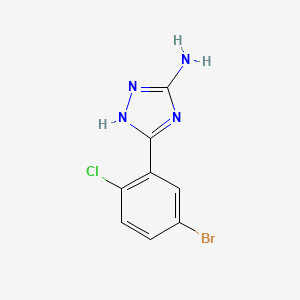
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
